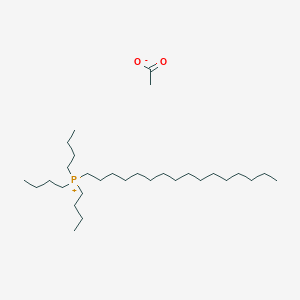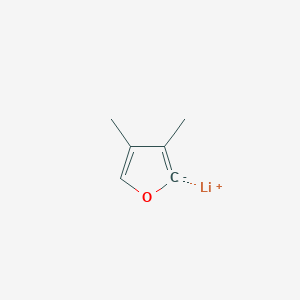
Chromium;yttrium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium and yttrium are transition metals that form a variety of compounds with unique properties and applications. Chromium is known for its high corrosion resistance and hardness, while yttrium is valued for its high melting point and ability to form stable oxides. When combined, these elements can create compounds with enhanced properties suitable for various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of chromium and yttrium compounds typically involves high-temperature reactions. One common method is the solid-state reaction, where chromium oxide and yttrium oxide powders are mixed and heated to high temperatures (around 1200-1500°C) in an inert atmosphere to form yttrium chromite (YCrO3) . Another method involves the co-precipitation of chromium and yttrium salts followed by calcination at high temperatures.
Industrial Production Methods
Industrial production of chromium and yttrium compounds often involves the reduction of their respective oxides. For example, yttrium oxide can be reduced with calcium in a vacuum or inert atmosphere to produce yttrium metal, which can then be alloyed with chromium . The resulting alloys are used in various high-temperature applications due to their enhanced mechanical properties.
Analyse Chemischer Reaktionen
Types of Reactions
Chromium and yttrium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. Chromium can exist in multiple oxidation states, with +3 and +6 being the most common. Yttrium typically forms trivalent ions (Y³⁺).
Common Reagents and Conditions
Oxidation: Chromium compounds can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Chromium (VI) compounds can be reduced to chromium (III) using reducing agents like sulfur dioxide or hydrogen gas.
Major Products Formed
Oxidation: Chromium (VI) oxide (CrO3), yttrium oxide (Y2O3)
Reduction: Chromium (III) chloride (CrCl3), yttrium metal (Y)
Substitution: Various chromium complexes with different ligands
Wissenschaftliche Forschungsanwendungen
Chromium and yttrium compounds have a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action for chromium and yttrium compounds varies depending on their application:
Chromium: In biological systems, chromium enhances insulin signaling by affecting downstream effector molecules in the insulin receptor pathway. In industrial applications, chromium compounds act as catalysts by providing active sites for chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Chromium and yttrium compounds can be compared with other transition metal compounds:
Chromium vs. Molybdenum: Both chromium and molybdenum form stable oxides and are used in high-temperature applications.
Yttrium vs. Lanthanides: Yttrium is often compared to lanthanides due to its similar chemical properties.
List of Similar Compounds
- Chromium: Molybdenum, tungsten
- Yttrium: Lanthanum, cerium
Chromium and yttrium compounds offer unique properties that make them valuable in various scientific and industrial applications. Their ability to form stable oxides, high-temperature resistance, and catalytic properties highlight their importance in modern technology.
Eigenschaften
CAS-Nummer |
115509-67-6 |
|---|---|
Molekularformel |
Cr2Y |
Molekulargewicht |
192.898 g/mol |
IUPAC-Name |
chromium;yttrium |
InChI |
InChI=1S/2Cr.Y |
InChI-Schlüssel |
JTVAGNZBALOSBX-UHFFFAOYSA-N |
Kanonische SMILES |
[Cr].[Cr].[Y] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


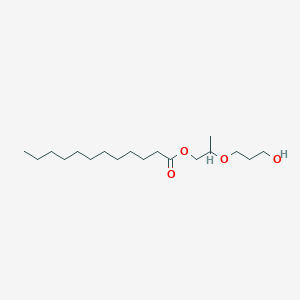
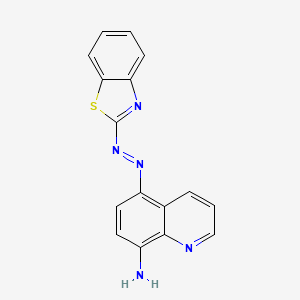
![4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B14289400.png)
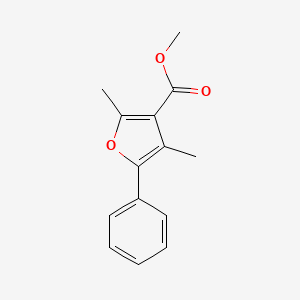
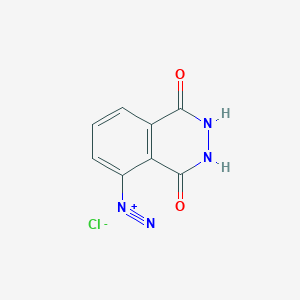
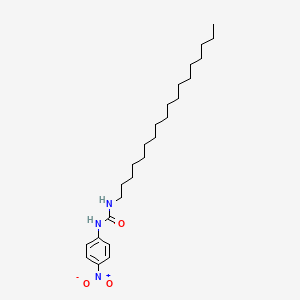
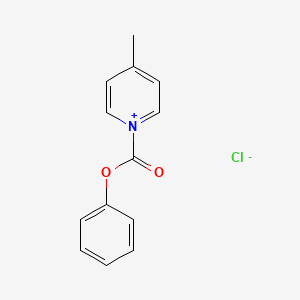
![4-[2-(Carbamoylamino)ethyl]piperazine-1-carboxamide](/img/structure/B14289416.png)
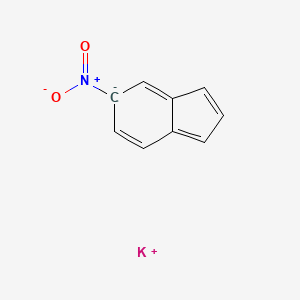

![2,2'-[(Dibutylstannanediyl)bis(oxycarbonyl)]bis(2-ethylbutanoic acid)](/img/structure/B14289446.png)
![3-[(2,5-Dimethylphenyl)sulfanyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14289447.png)
